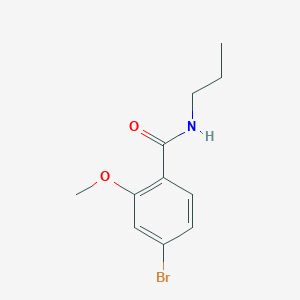

4-Bromo-2-methoxy-N-propylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromo-2-methoxy-N-propylbenzamide is a chemical compound with the CAS Number: 1393442-32-4 . It has a molecular weight of 272.14 and its IUPAC name is 4-bromo-2-methoxy-N-propylbenzamide .

Molecular Structure Analysis

The molecular formula of 4-Bromo-2-methoxy-N-propylbenzamide is C11H14BrNO2 . The InChI code for the compound is 1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) .Physical And Chemical Properties Analysis

The compound has a molecular weight of 272.14 . Unfortunately, other physical and chemical properties like boiling point, melting point, and density are not available in the retrieved data .Scientific Research Applications

Photodynamic Therapy Applications

A derivative of benzamide, specifically a zinc phthalocyanine compound with substitutions similar to 4-Bromo-2-methoxy-N-propylbenzamide, has been synthesized and characterized for its potential in photodynamic therapy. The compound has demonstrated valuable properties such as good fluorescence, high singlet oxygen quantum yield, and suitable photodegradation quantum yield, making it a promising photosensitizer for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Antidiabetic Potential

Another benzamide derivative, sharing structural features with 4-Bromo-2-methoxy-N-propylbenzamide, has been studied for its antidiabetic potential through activation of peroxisome proliferator-activated receptor (PPAR)-α/γ. The compound, referred to as SN158, has demonstrated abilities to increase adipogenic differentiation, fatty acid oxidation, and glucose uptake, presenting a potential therapeutic approach against type 2 diabetes and related metabolic disorders (Jung et al., 2017).

Bromophenol Derivatives and Antioxidant Activity

Research involving bromophenol derivatives, which are structurally related to 4-Bromo-2-methoxy-N-propylbenzamide, has revealed potent scavenging activity against radicals. These derivatives, isolated from marine sources, have demonstrated promising antioxidant properties, which could have applications in food and pharmaceutical fields as natural antioxidants (Li et al., 2012).

Mechanism of Action

Target of Action

Based on its structure and the general behavior of similar compounds, it can be inferred that it might interact with proteins or enzymes in the body .

Mode of Action

It’s known that brominated compounds often undergo free radical reactions . In such reactions, a bromine atom is typically lost, leaving behind a radical that can interact with other molecules .

Biochemical Pathways

Brominated compounds are often involved in reactions at the benzylic position . These reactions can affect various biochemical pathways, depending on the specific targets of the compound.

Pharmacokinetics

These properties would determine the bioavailability of the compound, i.e., the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

properties

IUPAC Name |

4-bromo-2-methoxy-N-propylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrNO2/c1-3-6-13-11(14)9-5-4-8(12)7-10(9)15-2/h4-5,7H,3,6H2,1-2H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKTRLGGVXIIGJY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=C(C=C(C=C1)Br)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-methoxy-N-propylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-Bromoimidazo[1,2-A]pyridin-2-amine](/img/structure/B1377994.png)

![2-(Tert-butoxycarbonyl)-2-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B1377996.png)

![8-Boc-2,8-diaza-spiro[4.5]decane oxalate](/img/structure/B1377997.png)

![[5-(2-Phenylethyl)-1,3,4-oxadiazol-2-yl]methanamine hydrochloride](/img/structure/B1378005.png)

![2-(propan-2-yl)-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-8-amine](/img/structure/B1378007.png)

![5-[(Dimethylamino)methyl]pyridin-2-amine dihydrochloride](/img/structure/B1378015.png)